3-Aminopropanethiol
Overview
Description
Synthesis Analysis
The synthesis of 3-aminopropanethiol involves the treatment of bidentate ligands with certain chlorides to yield novel mononuclear and trinuclear complexes. These complexes demonstrate the chemical versatility of 3-aminopropanethiol in facilitating the formation of structures with significant stability and distinctive configurations, evidenced by their characterization through various spectroscopic methods (Amir et al., 2006).
Molecular Structure Analysis
The molecular structure of complexes involving 3-aminopropanethiol is characterized by S-bridged trinuclear configurations with six-membered chelate rings. X-ray crystallographic analysis reveals the precise arrangement of atoms within these complexes, highlighting the role of 3-aminopropanethiol in promoting the formation of chair conformations and the extension of Co···Rh distances, which differ from those in related complexes without 3-aminopropanethiol (Amir et al., 2006).
Chemical Reactions and Properties
The chemical reactions involving 3-aminopropanethiol include its interaction with carbonyl compounds leading to the formation of tetrahydro-1,3-oxazines and Schiff bases. This reactivity underscores the compound's ability to engage in diverse chemical transformations, contributing to the synthesis of cyclic and acyclic structures with potential applications in various fields (Bergmann & Kaluszyner, 1959).
Physical Properties Analysis
The study of 3-aminopropanethiol and its derivatives also extends to their physical properties, such as crystal structure and conformational behavior under pressure. These investigations provide insights into the stability and adaptability of compounds containing 3-aminopropanethiol in different environmental conditions, further illustrating the compound's significance in materials science and crystallography (Gajda & Katrusiak, 2008).
Chemical Properties Analysis
The chemical properties of 3-aminopropanethiol, such as its role in the inhibition of polyamine biosynthesis enzymes and its cytotoxic effects in neurological contexts, highlight its biochemical significance. The interaction of 3-aminopropanethiol with biological molecules and its potential implications for therapeutic applications are areas of active research, demonstrating the compound's importance beyond purely chemical contexts (Khomutov et al., 1985).
Scientific Research Applications
Neuroprotection in Cerebral Ischemia
3-Aminopropanethiol plays a significant role in cerebral ischemia. It is a byproduct of polyamine catabolism and has been identified as a mediator of progressive neuronal necrosis and glial apoptosis. Research has shown a correlation between increased levels of 3-aminopropanal-modified proteins and the degree of cerebral injury in humans following aneurysmal subarachnoid hemorrhage. This implicates 3-aminopropanal as a potential therapeutic target for cerebral ischemia treatment (Ivanova et al., 2002).
Synthesis of Novel S-Bridged Heterotrinuclear Complexes
3-Aminopropanethiolate has been used in the synthesis of novel S-bridged heterotrinuclear complexes, showcasing its utility in the field of inorganic chemistry. These complexes, which contain six-membered chelate rings, have been studied for their structural, spectroscopic, and electrochemical properties (Amir et al., 2006).
Immunomodulatory Applications
2-Substituted 2-aminopropane-1,3-diols, synthesized from 3-aminopropanethiol, have shown lymphocyte-decreasing and immunosuppressive effects. This indicates the potential of these compounds in immunomodulation and as therapeutic agents for organ transplantation (Kiuchi et al., 2000).
Reduction of Acrylamide in Food Processing
In the context of food safety, 3-Aminopropanamide, a derivative of 3-aminopropanethiol, has been studied for its ability to reduce acrylamide levels in food through Michael addition. This has implications for mitigating endogenous contaminants in thermally processed foods (Wu et al., 2018).
Intramolecular Interactions
3-Aminopropanol, related to 3-aminopropanethiol, has been the subject of studies investigating intramolecular interactions. These studies, which include gas-phase vibrational spectra analysis, provide insight into the hydrogen bond interaction in these compounds (Thomsen et al., 2013).
Peptide Modification and Live Cell Labeling
3-Aminopropanethiol derivatives have been explored for peptide modification and live cell labeling. A study synthesized a novel amino acid derivative for this purpose, indicating potential applications in bioorthogonal labeling and peptide synthesis (Ni et al., 2015).
Gene Delivery System Development
The synthesis of water-soluble amino-silicone oils incorporating 3-aminopropanethiol derivatives has shown promise in the development of gene delivery systems. Such systems could significantly enhance gene transfection efficiency and offer a new method for gene therapy (Zhang et al., 2013).
properties
IUPAC Name |
3-aminopropane-1-thiol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9NS/c4-2-1-3-5/h5H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYGAMTQMILRCCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)CS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50196765 | |
Record name | 1-Propanethiol, 3-amino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50196765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
91.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Aminopropanethiol | |
CAS RN |
462-47-5 | |
Record name | 1-Propanethiol, 3-amino- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=462-47-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Propanethiol, 3-amino- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000462475 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 462-47-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123021 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Propanethiol, 3-amino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50196765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-aminopropanethiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.662 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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